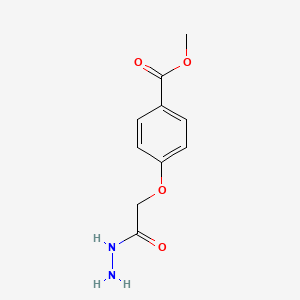

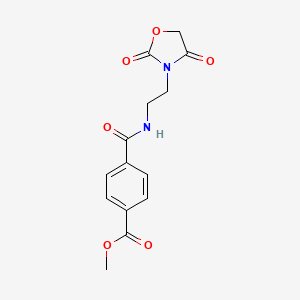

![molecular formula C26H23NO4 B2551377 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid CAS No. 2411264-22-5](/img/structure/B2551377.png)

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

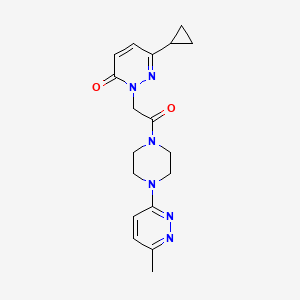

The compound 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form peptides. The presence of the cyclopropyl and benzoic acid moieties suggests that this compound may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl amino acids and derivatives has been explored in several studies. For instance, a series of fluoren-9-ylalkanoic and alkylbenzoic acids were prepared as analogues of anti-inflammatory agents, with some compounds showing enhanced potency in inhibiting neutrophil adherence, which is a key process in inflammation . Another study describes the synthesis of cyclopropyl-containing amino acids using a versatile building block derived from L-serine, which could be used in Michael additions and Diels–Alder reactions to create protected amino acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure and DFT calculations of a benzimidazole derivative were performed to understand its structural properties, which could be similar to the analysis required for the compound of interest . Such studies are crucial for predicting reactivity and understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of fluorenylmethoxycarbonyl derivatives in chemical reactions is well-documented. A study on a zwitterion from a cyclopropane with geminal donor and acceptor groups showed that the cyclopropane ring can react with methanol and benzaldehydes, leading to ring opening and the formation of new products . This indicates that the cyclopropyl group in the compound of interest may also undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorenylmethoxycarbonyl derivatives are influenced by their functional groups. For instance, the introduction of Fmoc and other protecting groups into hydroxyamino acids was shown to be efficient, and the resulting derivatives exhibited high yields . This suggests that the compound may also have favorable properties for use in synthetic applications, such as peptide synthesis.

Relevant Case Studies

While specific case studies on 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid were not provided, the literature indicates that related compounds have been studied for their biological activities, such as the inhibition of cell adhesion processes in leukocytes and antibacterial activity . These studies provide a context for the potential applications of the compound and suggest avenues for further research.

Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy-groups in the synthesis of complex organic molecules. It offers compatibility with a variety of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Cell Adhesion Inhibitors

A series of fluoren-9-ylalkanoic and alkylbenzoic acids were synthesized as analogues to anti-inflammatory agents known as "leumedins." These compounds have shown potency in inhibiting neutrophil recruitment, acting on beta 2-integrins to inhibit cell adhesion, which is crucial for developing new anti-inflammatory drugs (Hamilton et al., 1995).

Fluorescence Probes for Reactive Oxygen Species

Novel fluorescence probes based on fluoren-9-ylbenzoic acid derivatives have been developed to selectively detect highly reactive oxygen species (hROS). These probes offer significant potential for studying the roles of hROS in biological systems and chemical applications (Setsukinai et al., 2003).

Zinc(II) Sensors

Fluorescein-based dyes derived from fluoren-9-ylbenzoic acid have been synthesized for detecting Zn(II) ions. These sensors exhibit midrange affinity for Zn(II) and are promising for biological imaging applications, demonstrating the compound's versatility in sensor development (Nolan et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-24(29)17-6-5-7-18(14-17)26(12-13-26)16-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSONJSGGNAHTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC(=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

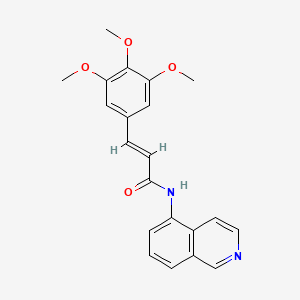

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

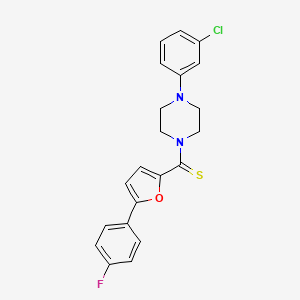

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

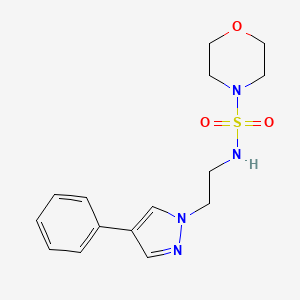

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)